4-Hydrazinylcinnoline
Description
4-Hydrazinylcinnoline is a nitrogen-containing heterocyclic compound featuring a hydrazinyl (-NH-NH₂) substituent at the 4-position of the cinnoline backbone. However, commercial availability of this compound is currently discontinued across all batch sizes (1g to 500mg), limiting its research and industrial use . This discontinuation contrasts sharply with structurally related hydrazinyl derivatives, which remain actively studied for their synthetic and pharmacological relevance.
Properties
IUPAC Name |
cinnolin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-11-8-5-10-12-7-4-2-1-3-6(7)8/h1-5H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALUISOIGGICEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylcinnoline typically involves the reaction of cinnoline derivatives with hydrazine. One common method is the condensation of 4-chlorocinnoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Cinnoline-4-chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted cinnoline derivatives.
Scientific Research Applications
4-Hydrazinylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylcinnoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 4-Hydrazinylcinnoline and analogous hydrazinyl-substituted compounds:
Research Findings and Limitations
- This compound: Limited data exist due to its discontinued status.
- Comparative Reactivity: Hydrazinylquinazolines exhibit greater stability under acidic conditions compared to cinnoline derivatives, likely due to the fused benzene-pyrimidine ring system .
- Pharmacological Gaps: While 4-Hydrazinylquinazoline and its chloro/methoxy analogs show promise in medicinal chemistry, this compound’s discontinuation has stifled direct comparative studies.
Biological Activity
4-Hydrazinylcinnoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of hydrazones, characterized by the presence of a hydrazine group (-NH-NH2) attached to a cinnoline structure. The unique chemical features of this compound allow it to interact with biological targets effectively.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C9H8N4 |
| Molecular Weight | 172.19 g/mol |
| Functional Groups | Hydrazine, Aromatic ring |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydrazinyl group can participate in various biochemical interactions, influencing cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that hydrazones possess antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) often reported below 100 μg/mL against various pathogens .
Anticancer Potential
The anticancer effects of this compound have been explored in several studies. For instance, derivatives have shown promising results against different cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 6.7 nM against MDA-MB-231 cells .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Research suggests that hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, potentially serving as therapeutic agents for inflammatory diseases .
Case Studies
- Antibacterial Activity : A study synthesized various hydrazone derivatives, including those based on this compound, which exhibited MIC values ranging from 6.25 μg/mL to 25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro studies on A549 lung cancer cells showed that this compound derivatives could induce apoptosis through caspase activation pathways. The IC50 values ranged from 10 μM to 20 μM depending on the substitution pattern on the cinnoline ring .
- Antiviral Properties : Some synthesized hydrazone derivatives were evaluated for their antiviral activity against the influenza virus, showing effective inhibition comparable to standard antiviral drugs .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound's biological activity, it is useful to compare it with other hydrazone compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | MIC < 100 μg/mL | IC50 ~ 6.7 nM | Moderate |
| 7-Bromo-4-chloro-1H-indazol-3-amine | MIC < 50 μg/mL | IC50 ~ 5 nM | High |
| Hydrazone derived from isonicotinoylhydrazide | MIC < 10 μg/mL | IC50 ~ 0.78 nM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
